molecular formula C13H20ClNO2S B14691879 2-Morpholinoethyl p-tolyl sulfoxide hydrochloride CAS No. 27922-26-5

2-Morpholinoethyl p-tolyl sulfoxide hydrochloride

Cat. No.: B14691879
CAS No.: 27922-26-5
M. Wt: 289.82 g/mol
InChI Key: OYUNOZHGZFRSRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholinoethyl p-tolyl sulfoxide hydrochloride is a chemical compound with the molecular formula C13-H19-N-O2-S.Cl-H and a molecular weight of 289.85 It is a sulfoxide derivative, which means it contains a sulfinyl functional group attached to a carbon atom

Preparation Methods

The synthesis of 2-Morpholinoethyl p-tolyl sulfoxide hydrochloride typically involves the reaction of p-tolyl sulfoxide with 2-morpholinoethanol in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and the use of a solvent to facilitate the reaction. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Morpholinoethyl p-tolyl sulfoxide hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Morpholinoethyl p-tolyl sulfoxide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Morpholinoethyl p-tolyl sulfoxide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can form reversible covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The morpholinoethyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Similar compounds to 2-Morpholinoethyl p-tolyl sulfoxide hydrochloride include:

    p-Tolyl sulfoxide: A simpler sulfoxide derivative without the morpholinoethyl group.

    Methyl p-tolyl sulfoxide: Another sulfoxide derivative with a methyl group instead of the morpholinoethyl group.

    Phenyl sulfoxide: A sulfoxide derivative with a phenyl group.

The uniqueness of this compound lies in its combination of the sulfoxide and morpholinoethyl groups, which confer specific chemical and biological properties that are not present in simpler sulfoxide derivatives.

Properties

CAS No.

27922-26-5

Molecular Formula

C13H20ClNO2S

Molecular Weight

289.82 g/mol

IUPAC Name

4-[2-(4-methylphenyl)sulfinylethyl]morpholine;hydrochloride

InChI

InChI=1S/C13H19NO2S.ClH/c1-12-2-4-13(5-3-12)17(15)11-8-14-6-9-16-10-7-14;/h2-5H,6-11H2,1H3;1H

InChI Key

OYUNOZHGZFRSRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)CCN2CCOCC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.